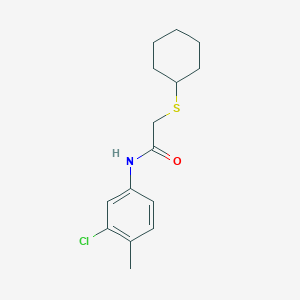
4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide, also known as GW501516, is a synthetic drug that belongs to the class of Peroxisome proliferator-activated receptor delta (PPAR-delta) agonists. This compound has gained significant attention in the scientific community due to its potential applications in improving endurance, reducing body fat, and enhancing performance in athletes.
作用機序
4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide functions as a PPAR-delta agonist, which activates the receptor and promotes the expression of genes involved in fatty acid oxidation and glucose metabolism. This leads to increased energy expenditure, improved endurance, and reduced body fat. Additionally, this compound has been shown to increase the expression of genes involved in mitochondrial biogenesis, which may contribute to its effects on endurance.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It increases energy expenditure by promoting fatty acid oxidation and glucose metabolism. It also improves endurance by increasing the expression of genes involved in mitochondrial biogenesis. Additionally, it reduces body fat and improves insulin sensitivity in obese mice. However, there is limited research on the long-term effects of this compound on human health, and more studies are needed to determine its safety and efficacy.
実験室実験の利点と制限
One of the main advantages of using 4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide in lab experiments is its ability to activate PPAR-delta, which plays a crucial role in regulating fatty acid oxidation and glucose metabolism. This makes it a useful tool for studying the effects of PPAR-delta activation on energy metabolism and endurance. However, there are also limitations to using this compound in lab experiments. Its effects on human health are not well understood, and there is limited research on the long-term effects of the drug. Additionally, it is important to use appropriate doses and controls in lab experiments to ensure accurate results.
将来の方向性
For research include studying the drug's potential applications in humans and developing more selective PPAR-delta agonists.
合成法
4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide is synthesized using a multistep process that involves the reaction of 2,5-dimethylphenol with propargyl bromide to form 4-(2,5-dimethylphenoxy)but-2-yn-1-ol. The intermediate is then reacted with 4-bromobutanoyl chloride to form 4-(2,5-dimethylphenoxy)butanoyl chloride. Finally, the product is reacted with prop-2-en-1-amine to obtain this compound. The purity of the compound is typically determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
科学的研究の応用
4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide has been extensively studied for its potential applications in improving endurance and reducing body fat. It has been shown to activate PPAR-delta, which plays a crucial role in regulating fatty acid oxidation and glucose metabolism. Several studies have demonstrated that this compound can increase the expression of genes involved in fatty acid oxidation and improve endurance in both mice and humans. Additionally, it has been shown to reduce body fat and improve insulin sensitivity in obese mice.
特性
分子式 |
C15H21NO2 |
|---|---|
分子量 |
247.33 g/mol |
IUPAC名 |
4-(2,5-dimethylphenoxy)-N-prop-2-enylbutanamide |
InChI |
InChI=1S/C15H21NO2/c1-4-9-16-15(17)6-5-10-18-14-11-12(2)7-8-13(14)3/h4,7-8,11H,1,5-6,9-10H2,2-3H3,(H,16,17) |
InChIキー |
STYCGUFAPQLLLC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OCCCC(=O)NCC=C |
正規SMILES |
CC1=CC(=C(C=C1)C)OCCCC(=O)NCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(trifluoromethyl)-2,3-dihydro-1H-[1,4]oxazepino[6,5-c]quinolin-5-one](/img/structure/B255384.png)

![2-{[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}-N-(2-phenylethyl)acetamide](/img/structure/B255390.png)
![N-(2,3-dimethylphenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanamide](/img/structure/B255393.png)



![5-[(3-butoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255399.png)



![4,6-Dimethyl-2-[(2-oxocyclohexyl)thio]nicotinonitrile](/img/structure/B255403.png)

![N-cyclohexyl-4-[2-oxo-2-(4-toluidino)ethoxy]benzamide](/img/structure/B255410.png)